Cas no 811-68-7 (Silver(I) Trifluoromethanethiolate)

Silver(I) Trifluoromethanethiolate structure
811-68-7 structure
Nome del prodotto:Silver(I) Trifluoromethanethiolate
Numero CAS:811-68-7
MF:CHAgF3S
MW:209.947051763535
MDL:MFCD25563234
CID:729487
PubChem ID:354333285

Silver(I) Trifluoromethanethiolate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanethiol,1,1,1-trifluoro-, silver(1+) salt (1:1)
    • Silver(I) Trifluoromethanethiolate
    • (TrifluoroMethylthio) silver(I)
    • silver,trifluoromethanethiol
    • Methanethiol,silver(1+) salt
    • Silbertrifluormethansulfid
    • silver (I) trifluoro methyl sulfide
    • silver (trifluoromethyl)thiolate
    • silver trifluoromethanethiolate
    • trifluoromethylthiosilver
    • Trifluoromethanethiol Silver(I) Salt
    • Silver (trifluoromethyl)mercaptide
    • Trifluoromethanethiol silver salt
    • [(Trifluoromethyl)thio]silver
    • Methanethiol, trifluoro-, silver deriv. (6CI)
    • Methanethiol, trifluoro-, silver(1+) salt (9CI)
    • Silver, [(trifluoromethyl)thio]- (7CI)
    • (Trifluoromethylthio)silver(I)
    • Silver, (1,1,1-trifluoromethanethiolato-κS)-
    • CAgF3S
    • Silver(I)trifluoromethanethiolate
    • MFCD25563234
    • SY046964
    • SCHEMBL10494021
    • GZRXLNQFRQGJLU-UHFFFAOYSA-M
    • silver;trifluoromethanethiolate
    • 811-68-7
    • SILVER(1+) (TRIFLUOROMETHYL)SULFANIDE
    • MDL: MFCD25563234
    • Inchi: 1S/CHF3S.Ag/c2-1(3,4)5;/h5H;
    • Chiave InChI: SVPQZGWGYCARGG-UHFFFAOYSA-N
    • Sorrisi: [Ag].FC(S)(F)F

Proprietà calcolate

  • Massa esatta: 208.88000
  • Massa monoisotopica: 207.87237 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 1
  • Complessità: 32.3
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 1Ų
  • Peso molecolare: 208.94

Proprietà sperimentali

  • PSA: 38.80000
  • LogP: 1.43600

Silver(I) Trifluoromethanethiolate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A139672-250mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
250mg
$15.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T44420-1g
Silver(I) trifluoromethanethiolate
811-68-7 95%
1g
¥200.0 2024-07-18
Ambeed
A139672-5g
Silver(I) trifluoromethanethiolate
811-68-7 95%
5g
$219.0 2025-02-19
eNovation Chemicals LLC
Y1197160-1g
Silver(I) Trifluoromethanethiolate
811-68-7 95%
1g
$115 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T44420-250mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
250mg
¥65.0 2023-09-06
TRC
S465063-50mg
Silver(I) Trifluoromethanethiolate
811-68-7
50mg
$ 65.00 2022-06-03
Ambeed
A139672-100mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
100mg
$6.0 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S862460-5g
Silver(I) Trifluoromethanethiolate
811-68-7 ≥95%
5g
¥2,450.00 2022-08-31
BAI LING WEI Technology Co., Ltd.
1952307-1G
Silver(I) trifluoromethanethiolate, 95%
811-68-7 95%
1G
¥ 998 2022-04-26
eNovation Chemicals LLC
Y1197160-5g
Silver(I) Trifluoromethanethiolate
811-68-7 95%
5g
$150 2024-07-20

Silver(I) Trifluoromethanethiolate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  overnight, 80 °C
Riferimento
Synthesis of Indole-Substituted Trifluoromethyl Sulfonium Ylides by Cp*Rh(III)-Catalyzed Diazo-carbenoid Addition to Trifluoromethylthioether
Chen, Shao-Yong; et al, Journal of Organic Chemistry, 2023, 88(9), 5512-5519

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sulfur Solvents: Tetrahydrofuran ;  rt; rt → -60 °C
1.2 30 min, -60 °C; 16 h, -60 °C → rt
2.1 Reagents: Silver nitrate Solvents: Acetonitrile ;  24 h, rt
Riferimento
A new synthesis of trifluoromethanethiolates-characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates
Tyrra, Wieland; et al, Journal of Fluorine Chemistry, 2003, 119(1), 101-107

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Aniline ,  (Diethylamino)sulfur trifluoride
2.1 Reagents: Potassium persulfate ,  Silver fluoride Solvents: Dimethyl sulfoxide ;  3 h, 20 °C
Riferimento
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  12 h, 80 °C
Riferimento
Visible-light-induced dehydrogenative β-trifluoromethylthiolation of tertiary amines and direct β-trifluoromethylthiolation of enamides
Song, Yaqi; et al, Organic Chemistry Frontiers, 2023, 10(20), 5284-5290

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  12 h, 80 °C
Riferimento
N-[(Trifluoromethyl)thio]saccharin: An Easily Accessible, Shelf-Stable, Broadly Applicable Trifluoromethylthiolating Reagent
Xu, Chunfa; et al, Angewandte Chemie, 2014, 53(35), 9316-9320

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium persulfate ,  Silver fluoride Solvents: Dimethyl sulfoxide ;  3 h, 20 °C
Riferimento
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Aniline ,  (Diethylamino)sulfur trifluoride
2.1 Reagents: Silver fluoride Solvents: Dimethyl sulfoxide ;  12 h, 20 °C
Riferimento
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Silver fluoride Solvents: Dimethyl sulfoxide ;  12 h, 20 °C
Riferimento
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Silver nitrate Solvents: Acetonitrile ;  24 h, rt
Riferimento
A new synthesis of trifluoromethanethiolates-characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates
Tyrra, Wieland; et al, Journal of Fluorine Chemistry, 2003, 119(1), 101-107

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Silver nitrate Solvents: Water
Riferimento
Silver trifluoromethylthiolate
Hervert, Katherine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-3

Silver(I) Trifluoromethanethiolate Raw materials

Silver(I) Trifluoromethanethiolate Preparation Products

Silver(I) Trifluoromethanethiolate Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:811-68-7)Silver(I) trifluoromethanethiolate
sfd22439
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:811-68-7)Silver(I) Trifluoromethanethiolate
A1051213
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):197.0/890.0